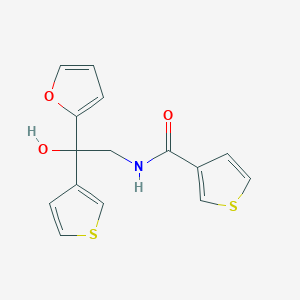
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and carboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential therapeutic properties and versatile chemical reactivity.
Mecanismo De Acción
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as kinases, estrogen receptors, and various enzymes involved in inflammatory and microbial processes .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, including inhibition, modulation, or activation, leading to changes in the biological function of the target .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, and cancer .
Pharmacokinetics
Thiophene derivatives are generally known to have good bioavailability and are often well absorbed and distributed in the body .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiophene derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of reactions involving hydroxylation and amide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is essential to ensure the scalability and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- 2-furylcarbinol
- 3-thiophenecarboxylic acid
- 2-thiophenemethanol
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide stands out due to its unique combination of furan, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler analogs.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(11-3-6-20-8-11)16-10-15(18,12-4-7-21-9-12)13-2-1-5-19-13/h1-9,18H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANAUTOKVZITBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B3012467.png)
![2-(4-ETHOXYPHENYL)-9-METHOXY-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE](/img/structure/B3012468.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B3012469.png)
![(E)-N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B3012470.png)
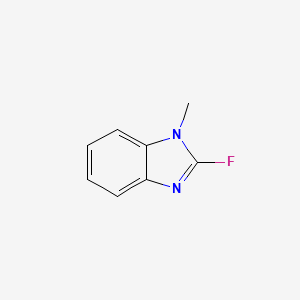
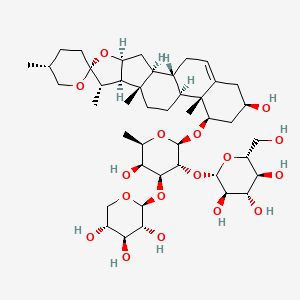
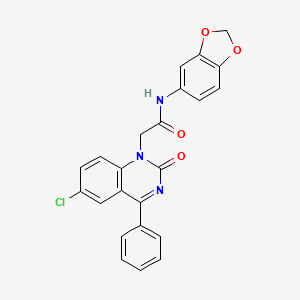
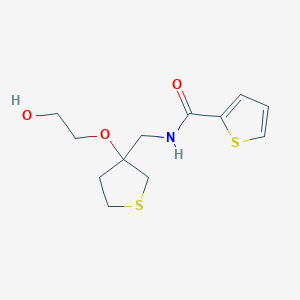
![tert-butyl (1R,5S,6R)-6-(N-methyl5-chloropyrazine-2-amido)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3012479.png)
![ethyl 2-[(1-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate](/img/structure/B3012480.png)
![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one](/img/structure/B3012481.png)

![(Z)-3-(3-([1,1'-biphenyl]-4-yl)-4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B3012487.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B3012489.png)
